1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one
Description
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is a spirocyclic compound characterized by a central piperidine ring fused to a tetracyclic system, with a methyl group at the 1-position and a ketone at the 4-position. Its synthesis involves reductive amination of 1,3,8-triazaspiro[4.5]decan-4-one with formaldehyde, yielding a methyl-substituted derivative with distinct electronic and steric properties compared to phenyl-substituted analogs .
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11-6-10-7(12)8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLOEARQCOUQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=O)C12CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Reaction Sequence (Patent CN110818712A)
A patented method describes a three-step reaction sequence to synthesize 1-methyl-1,3,8-triazaspiro[4.5]decan-2,4-dione (a closely related compound), which can be adapted to the preparation of the target compound:
- Primary Reaction: Mixing urea, diethyl oxalate, ammonium carbonate, and sodium in anhydrous methanol under reflux conditions at 25–30 °C to form a primary intermediate.
- Secondary Reaction: Treating the primary product with concentrated hydrochloric acid to yield a secondary intermediate.
- Intermediate Reaction: Reacting the secondary product with 2-(ethylamino)acetaldehyde and potassium ferricyanide to cyclize and form the spirocyclic compound.
This method emphasizes controlled molar ratios, for example:
| Reagent | Molar Ratio Range |
|---|---|
| Diethyl oxalate | 1 |
| Urea | 1.1 – 1.3 |
| Sodium | 2 |
| Ammonium carbonate | 0.5 – 1 |
| Concentrated hydrochloric acid | 2 – 4 |
| 2-(Ethylamino)acetaldehyde | 1.5 – 2 |
| Potassium ferricyanide | 0.05 – 0.10 |
The process includes concentration steps to precipitate solids, followed by filtration, washing, and drying to obtain the final product with yields up to 75% reported in related compounds.
One-Step Cyclization Using 4-Oxopiperidinone Hydrochloride
Another reported method involves a one-step synthesis using 4-oxopiperidinone hydrochloride, ammonium carbonate, and sodium cyanide. This approach achieves yields up to 80% but poses safety risks due to sodium cyanide's toxicity and handling difficulties.
Cyclization of Suitable Precursors (BenchChem Overview)
A common laboratory approach involves cyclization of precursors bearing the required functional groups under acidic or basic catalysis in solvents such as ethanol or methanol. The reaction conditions are optimized to promote intramolecular cyclization forming the spirocyclic core. This method is adaptable to both small-scale and industrial-scale synthesis, often followed by purification steps like recrystallization or chromatography to isolate the dihydrochloride salt form of the compound.
Detailed Reaction Conditions and Notes
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Primary Reaction | Urea, diethyl oxalate, ammonium carbonate, sodium | Anhydrous methanol, reflux at 25–30 °C |
| Secondary Reaction | Concentrated hydrochloric acid | Converts primary intermediate to secondary |
| Intermediate Reaction | 2-(Ethylamino)acetaldehyde, potassium ferricyanide | Facilitates spirocyclization |
| Concentration | Suspension concentrated until solid precipitates | Filtration and drying yield final product |
- The reaction sequence requires strict control of molar ratios and temperature to maximize yield and purity.
- The use of potassium ferricyanide acts as an oxidizing agent to facilitate ring closure.
- Multiple concentration steps improve product isolation efficiency.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield (%) | Safety Considerations |
|---|---|---|---|---|
| Multi-step reaction (Patent) | High yield, scalable, uses accessible reagents | Multiple steps, requires careful control | Up to 75% | Moderate safety profile |
| One-step with sodium cyanide | High yield, simpler step | Toxic reagents, hazardous handling | Up to 80% | High risk due to cyanide toxicity |
| Cyclization of precursors | Flexible, adaptable to scale | Requires optimization of conditions | Variable | Safer reagents, standard lab conditions |
Research Findings and Optimization Insights
- The multi-step method involving diethyl oxalate and urea is favored for industrial production due to reagent availability and manageable safety profile.
- Reaction temperature control (25–30 °C) and solvent choice (anhydrous methanol) are critical for intermediate stability.
- The molar ratio of reagents directly influences yield and purity; deviations can lead to side products or incomplete cyclization.
- Potassium ferricyanide's low molar ratio (0.05–0.10) is sufficient to promote oxidative cyclization without excess reagent waste.
- Concentration and filtration steps are essential for product isolation, with multiple concentration cycles improving solid recovery.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Type | Yield (%) | Scale Suitability | Safety Profile |
|---|---|---|---|---|---|
| Multi-step (diethyl oxalate route) | Urea, diethyl oxalate, ammonium carbonate, sodium, HCl, 2-(ethylamino)acetaldehyde, potassium ferricyanide | Stepwise cyclization | 70–75 | Industrial | Moderate |
| One-step (sodium cyanide route) | 4-Oxopiperidinone hydrochloride, ammonium carbonate, sodium cyanide | Direct cyclization | ~80 | Limited (hazardous) | High risk (cyanide use) |
| Cyclization of precursors | Precursor with functional groups, acid/base catalysts, ethanol/methanol | Cyclization | Variable | Lab and pilot scale | Safer, standard reagents |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Oncology
Application Summary : The compound is being investigated for its potential use in treating leukemia. Preliminary studies indicate selective cytotoxicity towards leukemia cell lines.
Methods of Application :
- In vitro testing against various leukemia cell lines.
- Cytotoxic effects measured using assays such as MTT and flow cytometry.
Results :
- The compound shows promise as a chemotherapeutic agent with selective action against cancer cells, suggesting a pathway for developing targeted therapies for leukemia .
Neurology
Application Summary : Research indicates that 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one may help prevent migraines.
Methods of Application :
- Administered orally to patients with a history of migraines.
- Monitoring frequency and intensity of migraine attacks over time.
Results :
- Studies report a decrease in both the frequency and severity of migraine attacks among participants .
Psychopharmacology
Application Summary : As a metabolite of the neuroleptic agent Fluspirilene, this compound is studied for its pharmacokinetics and effects.
Methods of Application :
- Administration of Fluspirilene followed by monitoring metabolite levels using liquid chromatography-mass spectrometry (LC-MS).
Results :
- Findings contribute to understanding the efficacy and side effects of neuroleptic medications .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Hydroxy-8-methyl-1,4,8-triazaspiro[4.5]decan | Hydroxyl group at position 1 | Potential anti-leukemic activity |
| 1-Methyl-1,3-diazabicyclo[3.3.0]octane | Bicyclic structure | Neuropharmacological effects |
| 1-Methylpiperazine | Piperazine core | Antidepressant properties |
Mechanism of Action
The mechanism by which 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key Differences in Pharmacological Profiles
Receptor Selectivity: The 1-phenyl scaffold (e.g., Ro 64-6198) exhibits high affinity for the NOP receptor (Ki < 1 nM) and dopamine D₂ receptors, whereas 1-methyl derivatives lack reported activity at these targets, suggesting the phenyl group is critical for GPCR interactions .
Synthetic Accessibility :
- 1-Methyl derivatives are synthesized via reductive amination, offering straightforward scalability . In contrast, 1-phenyl analogs require multi-step alkylation and deprotection sequences, increasing complexity .
Structure-Activity Relationship (SAR) Insights
- Position 1 Substitution: Phenyl groups at position 1 are critical for CNS receptor binding (NOP, D₂) and antiparasitic activity. Methyl substitution diminishes these effects but may optimize physicochemical properties for alternative targets .
- Position 8 Modifications: Arylalkyl or heterocyclic groups at position 8 (e.g., benzofuran, pyridinyl) dictate target selectivity. For example, benzofuran derivatives target D₂ receptors, while phenalenyl groups (Ro 64-6198) enhance NOP receptor affinity .
Biological Activity
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in pharmaceutical synthesis .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including leukemia and cervical cancer cells. The compound's effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
These values suggest that modifications to the core structure can enhance anticancer activity, indicating a structure-activity relationship (SAR) that researchers are actively exploring.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial effects. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
The biological effects of this compound are thought to arise from its interaction with specific molecular targets within cells. These interactions may include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, leading to altered cellular responses.
Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Study on PLD Inhibitory Activity : A study highlighted the enhanced phospholipase D (PLD) inhibitory activity of specific enantiomers of the compound. The introduction of a methyl group significantly increased potency compared to other analogs .
- Cytotoxicity Evaluation : Another research project evaluated the cytotoxic effects against human leukemia cell lines (K562 and HL60). The results indicated that certain derivatives exhibited significant antiproliferative activity comparable to established chemotherapeutic agents .
Q & A
Q. What analytical techniques are recommended for characterizing 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives?
Characterization should integrate multiple methods to confirm structural integrity and purity. High-Performance Liquid Chromatography (HPLC) with retention time analysis and asymmetry/theoretical plate metrics is critical for assessing purity and resolving co-eluting impurities . Fourier-Transform Infrared Spectroscopy (FTIR) can identify functional groups like amines and carbonyls. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in studies on spirocyclic analogs (e.g., triclinic crystal system with space group P1) . Mass spectrometry (APCI+/ESI+) is essential for molecular weight validation, with protocols reporting [M+H]+ peaks (e.g., m/z 458 for a benzyloxycarbonyl derivative) .
Q. What are the foundational synthetic routes for this compound derivatives?
A combinatorial chemistry approach is widely used. For example, derivatives are synthesized via alkylation, carbamate formation, or amidation of the parent spirocyclic scaffold. Protocol A ( ) involves coupling alcohols or acids (e.g., 3-phenoxybenzyl alcohol) with the core structure at micromolar scales (40×5 µmol), yielding products like 8-(3-phenoxybenzyloxycarbonyl) derivatives with 21–22% yields. Protocol B employs cinnamic acid derivatives for carbon-carbon bond formation . Reaction monitoring via LC/MS ensures intermediate purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity in spirocyclic derivatives?
SAR requires systematic substitution at the 1-, 3-, and 8-positions. For instance:
- 1-Phenyl substitution enhances receptor binding affinity in CNS-targeted analogs .
- 8-Alkyloxycarbonyl groups (e.g., 2,3-dihydroinden-1-yl) improve metabolic stability, as shown in pharmacokinetic assays .
- 3-Carboxymethyl modifications (e.g., compound 143) increase solubility without compromising spirocyclic conformation .
Validate hypotheses using iterative synthesis (e.g., 5100 analogs in combinatorial libraries) and bioactivity screening (e.g., receptor binding or enzyme inhibition assays) .
Q. How should researchers resolve contradictions in pharmacological data across assays?
Cross-validation is critical. For example:
- In vitro vs. in vivo discrepancies : Use orthogonal assays (e.g., radioligand binding for receptor affinity vs. functional cAMP assays for efficacy) .
- Batch variability : Apply quality control metrics (e.g., asymmetry factor <1.5, theoretical plates >10,000 in HPLC) to ensure compound consistency .
- Computational modeling : Molecular docking or MD simulations can rationalize divergent results (e.g., steric clashes in one assay but not another) .
Q. What experimental designs are optimal for optimizing reaction conditions in spirocyclic synthesis?
Use factorial or orthogonal design to evaluate variables:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response metrics : Yield, purity, enantiomeric excess.
For example, a 2³ factorial design (8 experiments) can identify interactions between solvent (e.g., THF vs. DCM), base (K₂CO₃ vs. Et₃N), and stoichiometry . Regression analysis then models the objective function (e.g., yield = 0.85X₁ + 0.12X₂ – 0.07X₁X₂) to predict optimal conditions.
Q. How can computational tools enhance the design of novel spirocyclic analogs?
- Quantum mechanics (QM) : Calculate electrostatic potential maps to guide substituent placement (e.g., electron-withdrawing groups at C8) .
- Machine learning (ML) : Train models on combinatorial library data (e.g., 143 analogs) to predict logP, solubility, or toxicity .
- COMSOL Multiphysics : Simulate reaction kinetics (e.g., Arrhenius parameters) for scale-up .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
